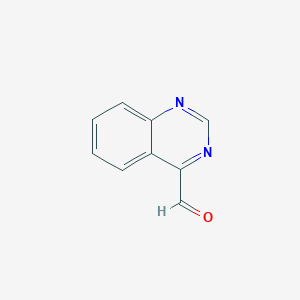

Quinazoline-4-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

quinazoline-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c12-5-9-7-3-1-2-4-8(7)10-6-11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYLYYMIQPIWMFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70717077 | |

| Record name | Quinazoline-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70717077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933747-26-3 | |

| Record name | Quinazoline-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70717077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Z Guide to Quinazoline-4-carbaldehyde: Synthesis, Characterization, and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinazoline-4-carbaldehyde is a pivotal heterocyclic building block in medicinal chemistry, serving as a precursor for a multitude of pharmacologically active compounds. Its unique chemical architecture allows for diverse functionalization, making it a cornerstone in the synthesis of targeted therapeutics, including anticancer and antimicrobial agents.[1][2][3] This guide provides an in-depth, field-proven methodology for the synthesis and comprehensive characterization of this compound. We will delve into the mechanistic nuances of the synthetic route, offer a detailed, step-by-step experimental protocol, and present a systematic approach to structural elucidation and purity verification using modern analytical techniques.

The Strategic Importance of the Quinazoline Scaffold

The quinazoline core, a fusion of a benzene and a pyrimidine ring, is a privileged scaffold in drug discovery.[4] Its derivatives are known to exhibit a wide spectrum of biological activities, including but not limited to anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[3][4] The aldehyde functional group at the 4-position of this compound acts as a versatile chemical handle, enabling chemists to readily engage in C-N and C-C bond-forming reactions. This reactivity is crucial for constructing complex molecular architectures and exploring structure-activity relationships (SAR) in drug development programs.

Synthetic Strategy: The Riley Oxidation of 4-Methylquinazoline

While several pathways to this compound exist, the oxidation of the readily available precursor, 4-methylquinazoline, using selenium dioxide (SeO₂) stands out as a reliable and efficient method. This reaction, a variant of the Riley oxidation, is particularly effective for the selective oxidation of activated methyl groups.[5][6][7]

Mechanistic Rationale

The choice of selenium dioxide is deliberate. It is a highly specific oxidizing agent for converting activated methyl and methylene groups to their corresponding carbonyls.[5][7][8] The mechanism is believed to proceed through a two-step process:

-

Ene Reaction: An initial ene reaction occurs between the 4-methylquinazoline and selenium dioxide.

-

[9][10]-Sigmatropic Rearrangement: This is followed by a[9][10]-sigmatropic rearrangement of the intermediate allylseleninic acid. Subsequent hydrolysis of the resulting selenite ester yields the desired aldehyde and elemental selenium.[5][7]

This specific pathway ensures that the oxidation is localized to the methyl group, preserving the integrity of the quinazoline ring system. The reaction is typically performed in a solvent like 1,4-dioxane, which provides a suitable medium for the reactants and facilitates the desired transformation at elevated temperatures.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating in-process checks and a robust purification strategy to ensure high purity of the final compound.

Materials and Reagents

-

4-Methylquinazoline (1.0 eq)

-

Selenium Dioxide (SeO₂) (1.2 eq)

-

1,4-Dioxane (Anhydrous)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel (for column chromatography)

-

Ethyl Acetate/Hexane mixture (for elution)

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methylquinazoline.

-

Solvent and Reagent Addition: Add anhydrous 1,4-dioxane to dissolve the starting material. To this solution, carefully add selenium dioxide.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 101 °C) and maintain this temperature for 4-6 hours.

-

In-Process Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate ethyl acetate/hexane solvent system. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the precipitated black selenium metal. Wash the filter cake with dichloromethane.

-

Combine the filtrates and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Isolation and Drying: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure. Dry the resulting solid under high vacuum to yield this compound.

Physicochemical and Spectroscopic Characterization

Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Data Summary

The following table summarizes the expected physicochemical and spectroscopic data for this compound.

| Parameter | Expected Value/Observation |

| Appearance | White to off-white solid |

| Molecular Formula | C₉H₆N₂O |

| Molecular Weight | 158.16 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | See Table 2 for detailed assignments |

| ¹³C NMR (CDCl₃, 100 MHz) | See Table 3 for detailed assignments |

| FT-IR (KBr, cm⁻¹) | ~1700 (C=O, aldehyde), ~1620 (C=N), ~1580, 1480 (C=C, aromatic) |

| Mass Spec (ESI-MS) | m/z 159.05 [M+H]⁺ |

Detailed Spectroscopic Data Interpretation

¹H NMR is a powerful tool for confirming the structure of the product. The spectrum of this compound is expected to show distinct signals for the aldehyde proton and the aromatic protons of the quinazoline ring.

Table 2: ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~10.2 | Singlet | - | 1H | CHO (Aldehyde proton) |

| ~9.4 | Singlet | - | 1H | H-2 |

| ~8.4 | Doublet | ~8.4 | 1H | H-5 |

| ~8.2 | Doublet | ~8.4 | 1H | H-8 |

| ~8.0 | Triplet | ~7.6 | 1H | H-7 |

| ~7.8 | Triplet | ~7.6 | 1H | H-6 |

¹³C NMR provides information about the carbon framework of the molecule.

Table 3: ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~193.0 | C=O (Aldehyde) |

| ~155.0 | C-2 |

| ~152.0 | C-8a |

| ~138.0 | C-4 |

| ~135.0 | C-7 |

| ~130.0 | C-5 |

| ~129.5 | C-6 |

| ~125.0 | C-8 |

| ~122.0 | C-4a |

The FT-IR spectrum provides evidence for the presence of key functional groups. The most prominent feature will be a strong absorption band around 1700 cm⁻¹ corresponding to the carbonyl (C=O) stretch of the aldehyde.[11][12]

Mass spectrometry confirms the molecular weight of the synthesized compound. Under Electrospray Ionization (ESI) conditions, this compound is expected to show a prominent peak at m/z 159.05, corresponding to the protonated molecule [M+H]⁺.

Workflow Visualizations

Synthetic Workflow

Caption: Synthetic pathway for this compound.

Characterization Workflow

Caption: Comprehensive characterization workflow.

Safety, Storage, and Handling

-

Selenium Dioxide (SeO₂): Highly toxic and an irritant. Handle with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

1,4-Dioxane: A flammable liquid and potential carcinogen. Handle in a fume hood.

-

Storage: Store this compound in a cool, dry, and dark place under an inert atmosphere to prevent degradation.

Conclusion

This guide has detailed a robust and reproducible method for the synthesis of this compound via the selenium dioxide-mediated oxidation of 4-methylquinazoline. The causality behind the choice of reagents and conditions has been explained through an understanding of the reaction mechanism. The comprehensive characterization protocol, utilizing NMR, FT-IR, and Mass Spectrometry, provides a reliable system for verifying the structural integrity and purity of the final product. This foundational molecule, now accessible through a well-defined synthetic and analytical workflow, can be confidently utilized by researchers in the development of next-generation therapeutics.

References

-

Gök, D. (2020). One-pot Three-component Synthesis of Novel Quinazoline-4-carboxylic Acid and Derivatives. Hacettepe Journal of Biology and Chemistry, 48(3), 283-290. Available at: [Link]

-

Mahmoud, M. R., et al. (2012). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. American Journal of Organic Chemistry, 2(1), 1-8. Available at: [Link]

-

Royal Society of Chemistry. (2016). Supporting Information: Copper Catalyzed Multicomponent Cascade Reaction for Synthesis of Quinazalinones. Available at: [Link]

-

Gök, D. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe Journal of Biology and Chemistry, 50(4), 377-386. Available at: [Link]

-

ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Available at: [Link]

-

ResearchGate. (n.d.). Importance of quinazoline and quinazolinone derivatives in medicinal chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of tetrazolo[1,5‐a]quinoline‐4‐carbaldehyde. Available at: [Link]

-

Hussni, R. (2023). Quinazoline-4(3H)-ones Effect on Medicinal Chemistry: A Summing-Up. Acta Chimica and Pharmaceutica Indica, 13(3). Available at: [Link]

-

Ajani, O. O., et al. (2017). Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives. Oriental Journal of Chemistry, 33(2). Available at: [Link]

-

Młochowski, J., et al. (2016). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Molecules, 21(12), 1633. Available at: [Link]

-

Zhou, Y. (1992). The use of selenium (IV) oxide to oxidize aromatic methyl groups. Emporia State University. Available at: [Link]

-

ResearchGate. (2017). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Available at: [Link]

-

Arjunan, V., et al. (2014). Vibrational spectra of quinoline-4-carbaldehyde: combined experimental and theoretical studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 117, 730-740. Available at: [Link]

-

Kamal, A., et al. (2016). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 6(106), 104596-104620. Available at: [Link]

- Woggon, W.-D. (1995). 4.10. Formation of C-O Bonds by Allylic Oxidation with Selenium(IV) Oxide. In Methods of Organic Chemistry (Houben-Weyl). Thieme.

-

Singh, G., & Dangi, C. B. (2015). Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. Journal of Chemical and Pharmaceutical Research, 7(11), 356-361. Available at: [Link]

-

Wikipedia. (n.d.). Riley oxidation. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Available at: [Link]

-

ResearchGate. (n.d.). FTIR Spectrum for compound (11). Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Available at: [Link]

-

Hamed, M. M. (2021). Synthesis and Applications of Quinazoline Derivatives. Research & Reviews: Journal of Chemistry, 10(4). Available at: [Link]

-

ResearchGate. (n.d.). Plausible mechanism for the synthesis of quinazolin-4(3H)-ones 104. Available at: [Link]

-

Reddy, T. R., et al. (2016). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry, 81(17), 7856-7865. Available at: [Link]

-

All Chemistry. (2023, February 20). Selenium Dioxide | SeO2 reagent mechanism| Reagents in Organic synthesis| M.Sc. Chemistry| CSIR-NET [Video]. YouTube. Available at: [Link]

-

Wang, D., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry, 5(9), 1045-1065. Available at: [Link]

-

Sadowski, Z., et al. (2021). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 26(15), 4559. Available at: [Link]

-

ResearchGate. (n.d.). 1H-NMR spectra for synthesized quinazoline semicarbazone derivatives... Available at: [Link]

-

Culbertson, H., et al. (1952). Quinazolines. XIII. A Study of the Infrared Spectra of Certain Quinazoline Derivatives. Journal of the American Chemical Society, 74(19), 4834-4838. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectral data of quinazoline-4-ones. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rroij.com [rroij.com]

- 4. omicsonline.org [omicsonline.org]

- 5. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [dspacep01.emporia.edu]

- 7. Riley oxidation - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives [article.sapub.org]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Novel Synthetic Routes to Quinazoline-4-carbaldehyde: An In-depth Technical Guide

Foreword: The Strategic Importance of Quinazoline-4-carbaldehyde in Modern Drug Discovery

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Within this privileged heterocyclic family, this compound emerges as a pivotal synthetic intermediate. Its aldehyde functionality serves as a versatile handle for a myriad of chemical transformations, enabling the construction of complex molecular architectures and facilitating the exploration of structure-activity relationships (SAR) in drug development programs. This guide provides an in-depth exploration of novel and efficient synthetic pathways to this key building block, designed to empower researchers and drug development professionals with the knowledge to accelerate their discovery efforts.

I. Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through several strategic disconnections. This guide will focus on three primary and logically distinct routes:

-

Oxidation of a Pre-functionalized Precursor: The direct oxidation of 4-methylquinazoline presents a straightforward and atom-economical approach.

-

Direct C-H Formylation: The introduction of the aldehyde group directly onto the quinazoline scaffold at the C4 position is an attractive, albeit challenging, strategy.

-

Functional Group Interconversion: A reliable two-step approach involving the synthesis of a stable precursor, Quinazoline-4-carboxylic acid, followed by its selective reduction to the desired aldehyde.

Each of these strategies offers unique advantages and challenges, which will be discussed in detail to provide a comprehensive understanding of the available synthetic arsenal.

II. Route 1: Direct Oxidation of 4-Methylquinazoline

The oxidation of a methyl group at the C4 position of the quinazoline ring is a conceptually simple and highly desirable route to the target aldehyde. This approach leverages the inherent reactivity of the benzylic-like methyl group.

A. Mechanistic Considerations and Rationale

The methyl group at the C4 position of quinazoline is activated towards oxidation due to its proximity to the electron-withdrawing pyrimidine ring. This activation facilitates the abstraction of a hydrogen atom, initiating the oxidation cascade. The choice of oxidant is critical to achieving the desired aldehyde without over-oxidation to the carboxylic acid.

B. Key Methodologies and Protocols

Selenium dioxide (SeO₂) is a classic and effective reagent for the oxidation of activated methyl groups to aldehydes.[3][4][5] While its toxicity necessitates careful handling, its selectivity for this transformation is often unparalleled.

Mechanism of Selenium Dioxide Oxidation

The reaction proceeds through an initial ene reaction, followed by a[6]-sigmatropic rearrangement to form a selenite ester, which then hydrolyzes to yield the aldehyde and selenium metal.

Caption: Mechanism of Selenium Dioxide Oxidation of 4-Methylquinazoline.

Experimental Protocol: Selenium Dioxide Oxidation of 4-Methylquinazoline

Materials:

-

4-Methylquinazoline

-

Selenium Dioxide (SeO₂)

-

1,4-Dioxane

-

Water

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Silica Gel

Procedure:

-

To a solution of 4-methylquinazoline (1.0 eq) in 1,4-dioxane, add selenium dioxide (1.2 eq).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the precipitated selenium metal.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Recent advancements in green chemistry have led to the development of metal-free oxidation methods, which offer a more environmentally benign alternative to traditional heavy metal oxidants.[7][8] One such promising method involves the use of a hypervalent iodine(III) reagent like PIDA (phenyliodine diacetate) in the presence of an acid catalyst. While this has been demonstrated for quinolines, the electronic similarities suggest its applicability to quinazolines.[7]

Experimental Protocol: PIDA-Mediated Oxidation of 4-Methylquinazoline (Proposed)

Materials:

-

4-Methylquinazoline

-

Phenyliodine Diacetate (PIDA)

-

Dichloroacetic Acid

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Water

-

Ethyl Acetate

-

Saturated Sodium Thiosulfate Solution

Procedure:

-

To a solution of 4-methylquinazoline (1.0 eq) in anhydrous DMSO, add PIDA (2.0 eq) and dichloroacetic acid (1.5 eq).

-

Add a small amount of water (1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding saturated sodium thiosulfate solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase and purify the residue by column chromatography to yield this compound.

| Method | Oxidant | Solvent | Temperature | Typical Yield | Reference |

| Selenium Dioxide Oxidation | SeO₂ | 1,4-Dioxane | Reflux | Moderate to Good | [3],[4] |

| PIDA-Mediated Oxidation | PIDA | DMSO | Room Temp. | Good (by analogy) | [7] |

III. Route 2: Direct C-H Formylation of Quinazoline

The direct introduction of a formyl group onto the quinazoline nucleus at the C4 position represents the most convergent synthetic strategy. The Vilsmeier-Haack reaction is a classical method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1]

A. Mechanistic Considerations and Challenges

The Vilsmeier-Haack reagent, typically a chloroiminium salt generated from a tertiary amide (e.g., DMF) and a chlorinating agent (e.g., POCl₃ or SOCl₂), is a moderately reactive electrophile.[9] For the reaction to be successful on quinazoline, the C4 position must be sufficiently nucleophilic to attack the Vilsmeier reagent. However, the pyrimidine ring of quinazoline is generally electron-deficient, which can render direct formylation challenging. The reaction conditions may also lead to the formation of undesired byproducts.[1][6]

Caption: Proposed Mechanism for Vilsmeier-Haack Formylation of Quinazoline.

B. Experimental Protocol: Vilsmeier-Haack Formylation of Quinazoline (Exploratory)

Materials:

-

Quinazoline

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Phosphorus Oxychloride (POCl₃)

-

1,2-Dichloroethane (DCE)

-

Ice

-

Saturated Sodium Acetate Solution

Procedure:

-

Cool anhydrous DMF to 0 °C in a three-necked flask equipped with a dropping funnel and a nitrogen inlet.

-

Slowly add phosphorus oxychloride (3.0 eq) to the cooled DMF with vigorous stirring, maintaining the temperature below 5 °C.

-

Stir the resulting mixture at room temperature for 30 minutes to form the Vilsmeier reagent.

-

Dissolve quinazoline (1.0 eq) in 1,2-dichloroethane and add it dropwise to the Vilsmeier reagent at 0 °C.

-

Heat the reaction mixture to 80-90 °C and maintain for 8-12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it onto crushed ice.

-

Neutralize the mixture with a saturated sodium acetate solution.

-

Extract the product with a suitable organic solvent (e.g., chloroform or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Note: This is an exploratory protocol, and optimization of reaction conditions may be necessary. The yield of the desired product can be variable, and the formation of other regioisomers or byproducts is possible.

IV. Route 3: Synthesis via Quinazoline-4-carboxylic Acid and Subsequent Reduction

This two-step approach offers a robust and often higher-yielding alternative to direct formylation. It involves the synthesis of the more stable quinazoline-4-carboxylic acid, followed by its selective reduction to the aldehyde.

A. Synthesis of Quinazoline-4-carboxylic Acid

A notable method for the synthesis of quinazoline-4-carboxylic acid derivatives is a one-pot, three-component reaction.[10]

A variation of the Niementowski synthesis can be employed, using a suitable three-carbon building block that can be cyclized and subsequently oxidized to the carboxylic acid. A more direct approach involves the condensation of 2-aminobenzonitrile with glyoxylic acid followed by cyclization and aromatization.

Experimental Protocol: Synthesis of 2-Phenyl-quinazoline-4-carboxylic acid [10]

Materials:

-

Isatin

-

Sodium Hydroxide

-

Ammonium Acetate

-

Benzaldehyde

-

Ethanol

-

Hydrochloric Acid

Procedure:

-

Hydrolyze isatin with sodium hydroxide in water to form the sodium salt of (2-aminophenyl)glyoxylic acid.

-

In a one-pot reaction, combine the (2-aminophenyl)glyoxylic acid sodium salt, ammonium acetate, and benzaldehyde in ethanol.

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction mixture and acidify with hydrochloric acid to precipitate 2-phenyl-quinazoline-4-carboxylic acid.

-

Filter the solid, wash with water, and dry.

B. Reduction of Quinazoline-4-carboxylic Acid to this compound

The selective reduction of a carboxylic acid to an aldehyde in the presence of a heterocyclic ring requires a mild and selective reducing agent. A common strategy involves the conversion of the carboxylic acid to a more reactive derivative (e.g., an ester or an acid chloride) followed by a partial reduction.

Diisobutylaluminum hydride (DIBAL-H) is a powerful and sterically hindered reducing agent that is well-suited for the partial reduction of esters to aldehydes at low temperatures.[11][12][13][14][15]

Caption: Synthetic workflow for the reduction of a quinazoline-4-carboxylate ester.

Experimental Protocol: Esterification and DIBAL-H Reduction

Step 1: Esterification of Quinazoline-4-carboxylic Acid

-

Suspend Quinazoline-4-carboxylic acid (1.0 eq) in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 6-8 hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction and neutralize with a saturated sodium bicarbonate solution.

-

Extract the methyl ester with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate to obtain the crude methyl quinazoline-4-carboxylate, which can be used in the next step without further purification.

Step 2: DIBAL-H Reduction of Methyl Quinazoline-4-carboxylate

-

Dissolve the methyl quinazoline-4-carboxylate (1.0 eq) in anhydrous toluene under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add DIBAL-H (1.0 M solution in hexanes, 1.1 eq) dropwise, maintaining the internal temperature below -70 °C.

-

Stir the reaction at -78 °C for 2-3 hours.

-

Quench the reaction by the slow addition of methanol at -78 °C.

-

Allow the mixture to warm to room temperature and add a saturated solution of Rochelle's salt (potassium sodium tartrate), then stir vigorously until two clear layers form.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting crude aldehyde by column chromatography.

| Starting Material | Reagents | Key Intermediate | Final Product | Typical Yield | Reference |

| 2-Aminobenzonitrile, Glyoxylic acid | 1. Condensation 2. Cyclization | Quinazoline-4-carboxylic acid | This compound | Good (overall) | [10] |

| Quinazoline-4-carboxylic acid | 1. MeOH, H₂SO₄ 2. DIBAL-H | Methyl quinazoline-4-carboxylate | This compound | Good | [11],[13] |

V. Conclusion and Future Perspectives

This guide has detailed three distinct and viable synthetic strategies for the preparation of the valuable intermediate, this compound. The direct oxidation of 4-methylquinazoline offers an atom-economical and potentially greener route, with emerging metal-free methods presenting exciting opportunities. While direct C-H formylation via the Vilsmeier-Haack reaction is conceptually elegant, it may present challenges in selectivity and yield for the quinazoline system. The two-step approach, involving the synthesis and subsequent reduction of Quinazoline-4-carboxylic acid, stands out as a robust and reliable method, benefiting from well-established and high-yielding transformations.

The choice of synthetic route will ultimately depend on the specific requirements of the research program, including scale, available starting materials, and tolerance for certain reagents. As the demand for novel quinazoline-based therapeutics continues to grow, the development of even more efficient, sustainable, and scalable syntheses of this compound will remain a critical endeavor in the field of medicinal chemistry.

VI. References

-

Abdelhamid, I. A., Shaaban, M. R., & Elwahy, A. H. M. (2022). Chapter Four - Applications of the Vilsmeier reaction in heterocyclic chemistry. In E. F. V. Scriven & C. A. Ramsden (Eds.), Advances in Heterocyclic Chemistry (Vol. 136, pp. 171-223). Academic Press. [Link]

-

Asif, M. (2014). Chemical characteristics, synthetic methods, and biological potential of quinazoline and quinazolinone derivatives. International Journal of Medicinal Chemistry, 2014, 395637. [Link]

-

Cuny, E., Lichtenthaler, F. W., & Moser, A. (1980). Benzologs of allopurinol: Synthesis of pyrazolo [4,3-g] and [3,4-f] quinazolinones. Tetrahedron Letters, 21(32), 3029–3032. [Link]

-

Derabli, B., Boulcina, R., & Debache, A. (2014). 4-Dimethylaminopyridine-catalyzed three-component approach for the synthesis of quinazoline derivatives. Synthetic Communications, 44(18), 2635-2642. [Link]

-

Gök, D. (2020). One-pot Three-component Synthesis of Novel Quinazoline-4-carboxylic Acid and Derivatives. Hacettepe Journal of Biology and Chemistry, 48(3), 283-290. [Link]

-

Hensbergen, A. W., Mills, V. R., Collins, I., & Jones, A. M. (2015). An expedient synthesis of oxazepino and oxazocino quinazolines. Tetrahedron Letters, 56(46), 6478–6483. [Link]

-

Li, J. J. (2014). Vilsmeier–Haack reaction. In Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications (5th ed., pp. 615-616). Springer. [Link]

-

Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826. [Link]

-

Niementowski, S. v. (1895). Synthesen von Chinazolinverbindungen. Journal für Praktische Chemie, 51(1), 564–572. [Link]

-

Organic Syntheses Procedure. [Link]

-

Organic Syntheses Procedure. [Link]

-

Palakodety, R. K., et al. (2019). Metal-free protocol for the construction of N,4-disubstituted quinazolin-2-amine from 2-aminobenzophenone, phenylisothiocyanate, and ammonium acetate. ChemistrySelect, 4(22), 6826-6830. [Link]

-

ResearchGate. (2025). Metal‐Free Chemoselective Oxidation of 4‐Methylquinolines into Quinoline‐4‐Carbaldehydes. [Link]

-

RSC Publishing. (2018). Facile access to N-formyl imide as an N-formylating agent for the direct synthesis of N-formamides, benzimidazoles and quinazolinones. Organic & Biomolecular Chemistry, 16(3), 352-356. [Link]

-

Tang, S., et al. (2016). Fast catalytic synthesis of multi-substituted quinazolines from amidines via visible-light-mediated oxidative C(sp3)–C(sp2) bond formation. Chemical Communications, 52(56), 8719-8722. [Link]

-

Williamson, T. A. (1957). The chemistry of quinazoline. In R. C. Elderfield (Ed.), Heterocyclic Compounds (Vol. 6, pp. 324–376). John Wiley & Sons. [Link]

-

Zhour, M. X. (2012). The use of selenium (IV) oxide to oxidize aromatic methyl groups. ESIRC. [Link]

-

Das, S., et al. (2018). An oxidant-, base-, and metal-free approach for the synthesis of quinazolines. The Journal of Organic Chemistry, 83(15), 8565-8572. [Link]

-

Frontiers Media. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. Frontiers in Chemistry. [Link]

-

North, J. T., et al. (2017). Metal-free oxidative annulation reaction for the synthesis of 2-aminated quinazolines. The Journal of Organic Chemistry, 82(19), 10563-10569. [Link]

-

Chemistry Steps. (n.d.). DIBAL Reducing Agent. [Link]

-

Gök, D. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe Journal of Biology and Chemistry, 50(4), 421-432. [Link]

-

Cook, D. J., & Stamper, M. (1947). Oxidations with Selenium Dioxide. Journal of the American Chemical Society, 69(6), 1467-1469. [Link]

-

Coxon, J. M., Dansted, E., & Hartshorn, M. P. (1977). ALLYLIC OXIDATION WITH HYDROGEN PEROXIDE–SELENIUM DIOXIDE: trans-PINOCARVEOL. Organic Syntheses, 56, 25. [Link]

-

Master Organic Chemistry. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. [Link]

-

Common Organic Chemistry. (n.d.). Diisobutylaluminum Hydride (DIBAL-H). [Link]

-

Shaikh, N., et al. (2000). Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines. Journal of Chemical Research, Synopses, (1), 34-35. [Link]

-

RSC Publishing. (2019). Metal-free selective alcohol oxidation via quinazolinone: mechanistic insights and sustainable applications. New Journal of Chemistry, 43(45), 17565-17570. [Link]

-

Mugnoli, A., et al. (1985). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Molecules, 10(1), 1-28. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. [Link]

-

PubMed. (2016). Facile Preparation of 4-Substituted Quinazoline Derivatives. [Link]

-

SciSpace. (2020). One-pot Three-component Synthesis of Novel Quinazoline-4-carboxylic Acid and Derivatives. [Link]

-

Taylor & Francis Online. (2010). Facile Synthesis of 12‐Ketoquino[2,1‐b]Quinazolines via the Vilsmeier–Haack Reaction of 6‐Nitro‐2‐Methyl‐3‐Aryl‐4(3H)Quinazolones. [Link]

-

AdiChemistry. (n.d.). Selenium dioxide (SeO2) - Riley oxidation. [Link]

-

ResearchGate. (n.d.). Selenium Dioxide Oxidation. [Link]

-

PubMed. (2007). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. [Link]

-

Indian Academy of Sciences. (2001). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. [Link]

-

Journal of Chemical Technology. (2022). Unexpected Cyclocondensation resulting a Novel Quinazolinone Scaffold from SOCl2-DMF adduct. [Link]

-

Wikipedia. (n.d.). Niementowski quinazoline synthesis. [Link]

-

Wikipedia. (n.d.). Niementowski quinoline synthesis. [Link]

-

chemeurope.com. (n.d.). Niementowski quinazoline synthesis. [Link]

-

Wiley Online Library. (n.d.). Niementowski Quinazoline Synthesis. [Link]

-

PubMed Central. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. [Link]

-

MDPI. (2021). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. [Link]

-

MDPI. (2022). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. [Link]

-

PubMed Central. (2019). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. [Link]

-

ResearchGate. (n.d.). Transition‐Metal‐Free Synthesis of 4‐Alkynylquinazolines. [Link]

-

ResearchGate. (n.d.). Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]

- 3. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [dspacep01.emporia.edu]

- 4. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. adichemistry.com [adichemistry.com]

- 6. Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Metal-free selective alcohol oxidation via quinazolinone: mechanistic insights and sustainable applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. jchemtech.com [jchemtech.com]

- 10. scispace.com [scispace.com]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Diisobutylaluminum Hydride (DIBAL-H) [commonorganicchemistry.com]

An In-depth Technical Guide to the Discovery of Quinazoline-4-carbaldehyde Derivatives and Analogs

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] This guide provides an in-depth exploration of a specific, highly versatile subclass: quinazoline-4-carbaldehyde and its derivatives. We will delve into the synthetic strategies for accessing this key intermediate, detail the chemical transformations that unlock a diverse chemical space of analogs, and discuss the biological evaluation and structure-activity relationships (SAR) that drive the discovery of novel therapeutic agents.

The Quinazoline Core: A Privileged Scaffold in Drug Discovery

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a common motif in numerous biologically active compounds.[3][4] Its rigid, planar structure provides a well-defined framework for the precise spatial orientation of functional groups, facilitating interactions with biological macromolecules. Quinazoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][5]

A significant number of clinically approved drugs, particularly in oncology, are based on the quinazoline scaffold. These agents often function as inhibitors of protein kinases, enzymes that play a crucial role in cellular signaling pathways frequently dysregulated in cancer.[6][7] The versatility of the quinazoline core allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Synthesis of the Key Intermediate: this compound

The cornerstone for the exploration of this chemical space is the efficient synthesis of this compound. A practical and scalable route begins with the synthesis of quinazoline-4-carboxylic acid, which can then be reduced to the target aldehyde.

Synthesis of Quinazoline-4-carboxylic Acid

A robust and efficient method for the synthesis of quinazoline-4-carboxylic acid is a one-pot, three-component reaction.[8][9][10] This approach offers advantages in terms of operational simplicity and atom economy.

Experimental Protocol: One-Pot Synthesis of 2-Phenylquinazoline-4-carboxylic Acid [8]

-

Preparation of (2-aminophenyl)-oxo-acetic acid sodium salt: Isatin is hydrolyzed in an alkaline medium to yield (2-aminophenyl)-oxo-acetic acid sodium salt.

-

Three-Component Reaction: In a round-bottom flask, combine (2-amino-phenyl)-oxo-acetic acid sodium salt (1.0 eq), an appropriate benzaldehyde (e.g., benzaldehyde, 1.1 eq), and ammonium acetate (5.0 eq) in ethanol.

-

Reaction Execution: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is typically worked up by removing the solvent under reduced pressure. The resulting sodium salt of quinazoline-4-carboxylic acid is then dissolved in water and acidified with a mineral acid (e.g., HCl) to precipitate the desired carboxylic acid. The solid product is collected by filtration, washed with water, and dried.

This protocol provides a solid foundation for producing the necessary precursor for our target molecule.

Reduction of Quinazoline-4-carboxylic Acid to this compound

The conversion of a carboxylic acid to an aldehyde is a well-established transformation in organic synthesis. Several methods can be employed, with the choice often depending on the substrate's functional group tolerance and the desired scale of the reaction. A common and effective method involves the conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride or an ester, followed by a controlled reduction.

Conceptual Workflow for the Synthesis of this compound

Caption: Synthetic route from carboxylic acid to aldehyde.

Experimental Protocol: Reduction of Quinazoline-4-carboxylic Acid (General Procedure)

-

Activation of the Carboxylic Acid: Convert the quinazoline-4-carboxylic acid to its corresponding acid chloride by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM) or toluene. This is typically done at room temperature or with gentle heating.

-

Controlled Reduction: The resulting acid chloride is then subjected to a controlled reduction. A classic method is the Rosenmund reduction, which employs hydrogen gas and a poisoned palladium catalyst (e.g., Pd/BaSO₄ with a quinoline-sulfur poison). Alternatively, hydride reagents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures can be used for a more modern and often more practical approach.

-

Work-up and Purification: After the reduction is complete, the reaction is carefully quenched, and the product is extracted. Purification is typically achieved through column chromatography to yield the pure this compound.

Derivatization of this compound: Unlocking a Diverse Chemical Space

The aldehyde functionality at the 4-position of the quinazoline ring is a versatile chemical handle that allows for a wide range of transformations, enabling the synthesis of a diverse library of analogs. This section will detail three key reactions: the Knoevenagel condensation, the Wittig reaction, and reductive amination.

Knoevenagel Condensation: Formation of α,β-Unsaturated Systems

The Knoevenagel condensation is a powerful tool for forming carbon-carbon bonds by reacting an aldehyde with an active methylene compound in the presence of a basic catalyst.[1][11] This reaction is particularly useful for synthesizing α,β-unsaturated derivatives, which are themselves valuable intermediates and can possess biological activity.

Experimental Protocol: Knoevenagel Condensation with this compound [1][11]

-

Reaction Setup: In a suitable flask, dissolve this compound (1.0 eq) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate, 1.1 eq) in a solvent such as ethanol or toluene.

-

Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or triethylamine.

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by TLC.

-

Work-up and Purification: Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration. If the product is soluble, the solvent is removed, and the residue is purified by recrystallization or column chromatography.

Illustrative Derivatization Workflow

Caption: Key reactions for analog synthesis.

Wittig Reaction: Synthesis of Alkenyl Quinazolines

The Wittig reaction is a highly reliable method for the synthesis of alkenes from aldehydes and ketones.[12][13] It involves the reaction of an aldehyde with a phosphonium ylide (Wittig reagent) to produce an alkene and triphenylphosphine oxide. This reaction is particularly valuable for introducing a variety of substituted vinyl groups at the 4-position of the quinazoline core.

Experimental Protocol: Wittig Reaction with this compound [13]

-

Ylide Generation: The phosphonium ylide is typically prepared in situ by treating a corresponding phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous, aprotic solvent like tetrahydrofuran (THF) or diethyl ether under an inert atmosphere.

-

Reaction with Aldehyde: The solution of the ylide is cooled (often to 0 °C or -78 °C), and a solution of this compound (1.0 eq) in the same solvent is added dropwise.

-

Reaction Progression: The reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC.

-

Work-up and Purification: The reaction is quenched, typically with water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to separate the desired alkene from triphenylphosphine oxide.

Reductive Amination: Introduction of Amino Side Chains

Reductive amination is a versatile method for converting aldehydes into amines.[14][15] This two-step, one-pot process involves the initial formation of an imine or iminium ion from the reaction of the aldehyde with an amine, followed by its reduction to the corresponding amine. This reaction is instrumental in introducing a wide variety of amino side chains, which can significantly impact the biological activity and physicochemical properties of the resulting analogs.

Experimental Protocol: Reductive Amination of this compound [15]

-

Imine Formation: In a suitable solvent such as methanol, ethanol, or dichloromethane, combine this compound (1.0 eq) and the desired primary or secondary amine (1.0-1.2 eq). The reaction is often facilitated by the presence of a mild acid catalyst, such as acetic acid.

-

Reduction: After a period of stirring to allow for imine formation, a reducing agent is added to the reaction mixture. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (STAB). STAB is often preferred for its mildness and effectiveness.

-

Reaction Monitoring and Work-up: The reaction is stirred until the starting aldehyde is consumed (monitored by TLC). The reaction is then quenched, and the product is extracted into an organic solvent.

-

Purification: The crude product is purified by column chromatography or crystallization to yield the desired amino-substituted quinazoline derivative.

Biological Evaluation and Structure-Activity Relationships (SAR)

The diverse library of this compound analogs synthesized through the aforementioned methods can be screened for a wide range of biological activities. Given the prevalence of quinazolines as anticancer agents, a primary focus of biological evaluation is often on their antiproliferative and cytotoxic effects against various cancer cell lines.

In Vitro Anticancer Activity

Table 1: Representative Biological Activities of Quinazoline Derivatives

| Compound Class | Target Cell Line | Assay | IC₅₀ (µM) | Reference |

| 4-Anilinoquinazolines | A549 (Lung Cancer) | MTT | 0.5 - 10 | [16] |

| 2,4-Disubstituted Quinazolines | MCF-7 (Breast Cancer) | MTT | 1 - 25 | [5] |

| Quinazolin-4(3H)-ones | HCT116 (Colon Cancer) | Cytotoxicity | 0.1 - 5 | [16] |

| 4-Phenoxyquinazolines | EGFR-mutant NSCLC | Kinase Assay | 0.05 - 1 | [6] |

Mechanism of Action: Targeting Protein Kinases

Many quinazoline derivatives exert their anticancer effects by inhibiting protein kinases, particularly those in the receptor tyrosine kinase (RTK) family, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).[6][7][17][18] The quinazoline scaffold often acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates, thereby disrupting signaling pathways that promote cell proliferation, survival, and angiogenesis.

Signaling Pathway of EGFR Inhibition by Quinazoline Derivatives

Caption: EGFR inhibition by quinazoline derivatives.

Structure-Activity Relationship (SAR) Insights

The systematic derivatization of the this compound core allows for the elucidation of structure-activity relationships. Key considerations in SAR studies include:

-

Substituents on the Quinazoline Ring: Modifications at positions 2, 6, and 7 of the quinazoline ring can significantly impact potency and selectivity. Electron-donating or -withdrawing groups can influence the electronic properties of the scaffold and its interactions with the target protein.

-

The Nature of the 4-Position Substituent: The diverse side chains introduced at the 4-position via the carbaldehyde intermediate are critical determinants of biological activity. The length, flexibility, and hydrogen bonding potential of these substituents can be optimized to enhance binding affinity.

-

Physicochemical Properties: The overall lipophilicity, polarity, and metabolic stability of the analogs are crucial for their drug-like properties, including cell permeability and bioavailability.

Conclusion

This compound is a highly valuable and versatile intermediate in the discovery of novel quinazoline-based therapeutic agents. Its efficient synthesis and the wide array of chemical transformations that can be performed on the aldehyde functionality provide a powerful platform for generating diverse libraries of analogs. Through systematic biological evaluation and the elucidation of structure-activity relationships, researchers can leverage this scaffold to develop potent and selective modulators of various biological targets, with a particular emphasis on the inhibition of protein kinases for the treatment of cancer and other diseases. This guide provides a comprehensive framework for scientists and drug development professionals to embark on the discovery and optimization of this promising class of compounds.

References

-

Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. (2014). ResearchGate. [Link]

-

Synthesis of Quinazoline Derivatives and their Biological Activities. (2010). Asian Journal of Chemistry. [Link]

-

Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (2024). Organic & Biomolecular Chemistry. [Link]

-

A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. (2015). International Journal of Chemical and Physical Sciences. [Link]

-

Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents. (2023). MDPI. [Link]

-

Quinazoline derivatives: synthesis and bioactivities. (2013). Chemistry Central Journal. [Link]

-

Synthesis of Quinazoline Derivatives and their Biological Activities. (2010). Asian Journal of Chemistry. [Link]

-

Novel Methods of Knoevenagel Condensation. (2018). Banaras Hindu University. [Link]

-

Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. (2021). Scientific Reports. [Link]

-

Synthesis of quinazolines through reductive amination and oxidative... (n.d.). ResearchGate. [Link]

-

(PDF) Quinazoline derivatives: Synthesis and bioactivities. (2013). ResearchGate. [Link]

-

Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). Molecules. [Link]

-

Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer. (2021). Bioorganic & Medicinal Chemistry. [Link]

-

Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2022). The Journal of Organic Chemistry. [Link]

-

Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Scientia Pharmaceutica. [Link]

-

Quinazoline Derivatives as Targeted Chemotherapeutic Agents. (2024). Cureus. [Link]

-

Wittig Reaction - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]

-

Synthesis of quinazolines. (n.d.). Organic Chemistry Portal. [Link]

-

Facile Preparation Of 4-Substituted Quinazoline Derivativesl Protocol Preview. (2022). YouTube. [Link]

-

One-pot Three-component Synthesis of Novel Quinazoline-4-carboxylic Acid and Derivatives. (2020). SciSpace. [Link]

-

Wittig Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]

-

One-pot Three-component Synthesis of Novel Quinazoline-4-carboxylic Acid and Derivatives. (2020). ResearchGate. [Link]

-

An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. (2022). DergiPark. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. asianpubs.org [asianpubs.org]

- 5. mdpi.com [mdpi.com]

- 6. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. ijcps.org [ijcps.org]

- 12. Wittig Reaction [organic-chemistry.org]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 16. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary biological screening of Quinazoline-4-carbaldehyde

An In-Depth Technical Guide to the Preliminary Biological Screening of Quinazoline-4-carbaldehyde

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its derivatives' broad and potent pharmacological activities.[1][2] this compound, as a reactive and versatile synthetic intermediate, presents a compelling starting point for novel drug discovery campaigns. This guide serves as a technical framework for researchers, scientists, and drug development professionals, outlining a systematic approach to the preliminary in vitro biological screening of this compound. We provide detailed, field-proven protocols for assessing anticancer and antimicrobial activities, explain the scientific rationale behind experimental choices, and offer insights into data interpretation and subsequent steps. This document is structured to empower research teams to conduct self-validating, robust preliminary evaluations, thereby efficiently identifying promising avenues for therapeutic development.

Introduction: The Quinazoline Scaffold and the Promise of a Carbaldehyde Moiety

Quinazoline and its oxidized derivatives, quinazolinones, are fused heterocyclic systems comprising a benzene ring and a pyrimidine ring.[3][4] This structural motif is prevalent in over 200 naturally occurring alkaloids and numerous synthetic molecules that have been developed into commercial drugs, including therapeutics for cancer and hypertension.[1][5] The broad spectrum of biological activities associated with quinazoline derivatives—spanning anticancer, antimicrobial, anti-inflammatory, and antiviral effects—underscores its significance in pharmaceutical research.[4][6][7]

The anticancer properties of quinazolines are particularly well-documented, with many derivatives functioning as potent inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which plays a critical role in cell proliferation and survival.[8] Similarly, their ability to disrupt microbial growth has positioned them as valuable leads in the search for new antibacterial and antifungal agents.[4][9]

This compound is of special interest not only as a potential bioactive agent in its own right but also as a key building block. The aldehyde functional group is a versatile handle for synthetic elaboration, allowing for the facile generation of diverse derivatives (e.g., Schiff bases, hydrazones) and the exploration of structure-activity relationships (SAR). This guide focuses on establishing the foundational biological activity profile of the core molecule, a critical first step that dictates the direction of any subsequent medicinal chemistry efforts.

Rationale for a Phased Screening Approach

In drug discovery, a phased and logical screening cascade is paramount to efficiently manage resources and avoid pursuing compounds with insufficient activity.[10][11] A preliminary screen aims to answer a simple question: "Does this compound exhibit any biological activity of interest at a reasonable concentration?"

This initial step utilizes robust, cost-effective, and medium-throughput assays to triage compounds.[12] A positive result, or a "hit," from this stage does not confirm a drug candidate but provides the necessary validation to commit resources for more detailed secondary screening, such as determining dose-response curves across a wider panel of cell lines, elucidating the mechanism of action, or assessing preliminary toxicity.

This guide details the foundational in vitro assays for the two most prominent therapeutic areas for quinazolines: oncology and infectious diseases.

Core Screening Protocol I: Anticancer Cytotoxicity

The primary goal of anticancer screening is to determine a compound's ability to inhibit the growth of or kill cancer cells. The MTT assay is a reliable and widely used colorimetric method for this purpose, assessing cell metabolic activity as a proxy for cell viability.[10][13]

Principle of the MTT Assay

The assay is based on the conversion of the yellow, water-soluble tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple, insoluble formazan product by mitochondrial dehydrogenase enzymes present in living, metabolically active cells.[10] The amount of formazan produced is directly proportional to the number of viable cells. This conversion can be quantified by dissolving the formazan crystals and measuring the absorbance of the solution.

Detailed Experimental Protocol: MTT Assay

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG-2 for liver cancer).[5]

-

Complete growth medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

This compound (test compound).

-

Dimethyl sulfoxide (DMSO, sterile).

-

Positive control: Doxorubicin.

-

MTT solution (5 mg/mL in sterile Phosphate Buffered Saline, PBS).

-

Solubilization solution (e.g., acidic isopropanol or DMSO).

-

Sterile 96-well flat-bottom plates.

-

Multichannel pipette, CO2 incubator, microplate reader.

Procedure:

-

Cell Seeding: Culture cancer cells to ~80% confluency. Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in complete medium to achieve final desired concentrations (e.g., 100, 50, 25, 12.5, 6.25, 0 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

-

Cell Treatment: After 24 hours, carefully remove the old medium from the wells. Add 100 µL of the medium containing the various concentrations of the test compound. Include wells for:

-

Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest compound concentration.

-

Positive Control: Cells treated with a known cytotoxic agent like Doxorubicin.

-

Blank: Medium only (no cells).

-

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for another 3-4 hours. During this time, viable cells will form purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation and Interpretation

The percentage of cell viability is calculated using the following formula: % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100

The results are typically plotted as % Viability versus compound concentration. The IC50 (half-maximal inhibitory concentration) , which is the concentration of the compound required to inhibit cell growth by 50%, is determined from this curve.[13] A lower IC50 value indicates higher potency.

Table 1: Example Cytotoxicity Data for this compound

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 22.5 |

| HepG-2 | Hepatocellular Carcinoma | 35.1 |

| A549 | Lung Carcinoma | > 100 |

| Doxorubicin | (Positive Control) | 0.8 |

Core Screening Protocol II: Antimicrobial Activity

The agar well diffusion method is a standard, versatile, and visually intuitive technique for preliminary antimicrobial screening.[14] It allows for the simultaneous testing of a compound against multiple microorganisms.

Principle of the Agar Well Diffusion Assay

The assay involves inoculating an agar plate with a standardized suspension of a target microorganism. A solution of the test compound is then placed into a well punched into the agar. The compound diffuses outwards from the well, creating a concentration gradient. If the compound is effective against the microbe, it will inhibit its growth, resulting in a clear area around the well known as the zone of inhibition . The diameter of this zone is proportional to the antimicrobial activity of the compound.[14]

Detailed Experimental Protocol: Agar Well Diffusion

Materials:

-

Bacterial Strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).

-

Fungal Strain: Candida albicans.

-

Growth Media: Mueller-Hinton Agar (MHA) for bacteria, Sabouraud Dextrose Agar (SDA) for fungi.

-

Test compound (1 mg/mL stock in DMSO).

-

Positive Controls: Ciprofloxacin (antibacterial), Fluconazole (antifungal).

-

Negative Control: DMSO.

-

Sterile Petri dishes, sterile cork borer (6 mm diameter), micropipettes.

Procedure:

-

Media Preparation: Prepare and sterilize the appropriate agar media according to the manufacturer's instructions. Pour 20-25 mL of the molten agar into sterile Petri dishes and allow them to solidify.

-

Inoculum Preparation: Prepare a microbial suspension in sterile saline, adjusting its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria).

-

Plate Inoculation: Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of the solidified agar plate.

-

Well Punching: Use a sterile 6 mm cork borer to punch uniform wells into the agar.

-

Compound Loading: Carefully pipette a fixed volume (e.g., 50 µL) of the test compound solution, positive control, and negative control into separate wells.

-

Incubation: Incubate the bacterial plates at 37°C for 18-24 hours and the fungal plates at 28°C for 48 hours.

-

Measurement: After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm).

Data Presentation and Interpretation

The diameter of the zone of inhibition is a direct measure of antimicrobial activity. A larger zone indicates greater susceptibility of the microorganism to the compound. The results are often categorized qualitatively (e.g., resistant, intermediate, susceptible) based on standardized zone diameter ranges, though for novel compounds, a direct comparison to the positive control is most informative.

Table 2: Example Antimicrobial Screening Data for this compound (1 mg/mL)

| Microorganism | Type | Zone of Inhibition (mm) |

| Staphylococcus aureus | Gram-positive Bacteria | 14 |

| Escherichia coli | Gram-negative Bacteria | 0 |

| Candida albicans | Fungus | 11 |

| Ciprofloxacin (30 µg) | (Positive Control) | 25 |

| Fluconazole (25 µg) | (Positive Control) | 19 |

| DMSO | (Negative Control) | 0 |

Visualization of Workflows and Mechanisms

Diagrams are essential for visualizing complex processes. The following have been generated using Graphviz to illustrate the screening workflow and a key molecular target.

Caption: Overall workflow for the preliminary biological screening of a test compound.

Caption: Simplified EGFR signaling pathway, a common target for quinazoline-based inhibitors.

Conclusion and Future Directions

The preliminary biological screening of this compound is a critical, hypothesis-generating stage in drug discovery. The protocols outlined for anticancer and antimicrobial evaluation provide a robust and efficient framework for obtaining initial data on the compound's bioactivity. A positive "hit"—for instance, a low micromolar IC50 value against a cancer cell line or a significant zone of inhibition against a microbial strain—provides the empirical justification for advancing the compound.

Subsequent steps would involve expanding the panel of cancer cell lines, determining the Minimum Inhibitory Concentration (MIC) for active antimicrobial hits, and initiating studies to elucidate the mechanism of action. Furthermore, the versatile aldehyde moiety serves as an excellent chemical handle for creating a focused library of derivatives to build a structure-activity relationship (SAR) profile, guiding the optimization of potency and selectivity. This systematic approach ensures that research efforts are focused on the most promising chemical scaffolds, accelerating the journey from a preliminary hit to a viable therapeutic lead.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. ijcrt.org [ijcrt.org]

- 11. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]

- 12. noblelifesci.com [noblelifesci.com]

- 13. benchchem.com [benchchem.com]

- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reaction Mechanisms of Quinazoline-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Reactivity of a Privileged Scaffold

The quinazoline core is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its prevalence stems from a unique combination of structural rigidity, synthetic accessibility, and a rich tapestry of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] Within this esteemed family of heterocycles, quinazoline-4-carbaldehyde emerges as a particularly versatile building block. The aldehyde functionality at the C4 position serves as a reactive handle for a multitude of chemical transformations, allowing for the facile introduction of diverse molecular fragments and the construction of complex, biologically active molecules.

This technical guide provides a deep dive into the core reaction mechanisms of this compound. Moving beyond a mere recitation of synthetic protocols, we will dissect the underlying electronic and steric factors that govern its reactivity. By understanding the "why" behind the reactions, researchers can more effectively design novel synthetic routes, predict reaction outcomes, and ultimately, accelerate the discovery and development of next-generation quinazoline-based therapeutics.

The Electronic Landscape of this compound: A Foundation for Reactivity

To comprehend the reaction mechanisms of this compound, we must first appreciate its inherent electronic characteristics. The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, creates a unique electronic environment that profoundly influences the reactivity of the C4-aldehyde group.

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is delocalized across the fused ring system, rendering the carbon atoms of the quinazoline nucleus electrophilic. The C4 position, in particular, is susceptible to nucleophilic attack. The attachment of a carbaldehyde group, with its electron-wielding carbonyl moiety, further enhances the electrophilic character of the C4 position.

Studies on the electronic effects of substituents on the quinazoline ring, such as Hammett correlations for 4-aminoquinazolines, have provided quantitative insights into the electron-withdrawing nature of the quinazoline core.[4] These studies demonstrate that the electronic influence of substituents on the benzene ring is effectively transmitted to the pyrimidine ring, modulating the overall reactivity.[4] In the case of this compound, the electron-deficient nature of the heterocyclic system activates the aldehyde group towards nucleophilic attack, making it more reactive than a simple benzaldehyde.

Key Physicochemical Properties:

| Property | Description | Significance for Reactivity |

| Molecular Formula | C₉H₆N₂O | Provides the elemental composition. |

| Appearance | Typically a crystalline solid. | Physical state for handling and reaction setup. |

| Spectroscopic Data | ¹H NMR: Shows characteristic signals for the aromatic protons of the quinazoline ring and a distinct downfield signal for the aldehydic proton. ¹³C NMR: The carbonyl carbon of the aldehyde appears at a characteristic downfield chemical shift. IR: A strong absorption band corresponding to the C=O stretching vibration of the aldehyde is a key diagnostic feature. | Essential for confirming the identity and purity of the starting material and for characterizing reaction products.[5][6] |

| Electronic Nature | The electron-withdrawing quinazoline ring enhances the electrophilicity of the aldehyde carbonyl carbon. | Predisposes the molecule to a variety of nucleophilic addition and condensation reactions. |

Core Reaction Mechanisms at the Aldehyde Functionality

The enhanced electrophilicity of the carbonyl carbon in this compound makes it a prime substrate for a variety of nucleophilic addition and condensation reactions. In this section, we will explore the detailed mechanisms of several key transformations.

Nucleophilic Addition: The Fundamental Reaction

The most fundamental reaction of any aldehyde is nucleophilic addition to the carbonyl group. In the context of this compound, this proceeds via a well-established mechanism.

Proposed Mechanism:

-

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon of the aldehyde. The electron density from the C=O double bond shifts onto the oxygen atom, forming a tetrahedral alkoxide intermediate. The electron-withdrawing nature of the quinazoline ring stabilizes the developing negative charge on the oxygen, accelerating this step.

-

Protonation: The resulting alkoxide intermediate is then protonated, typically by the solvent or a mild acid added to the reaction mixture, to yield the final alcohol product.

Caption: General mechanism of nucleophilic addition to this compound.

Experimental Considerations:

-

Choice of Nucleophile: A wide range of nucleophiles can be employed, including Grignard reagents, organolithium compounds, and stabilized carbanions. The choice of nucleophile will dictate the nature of the final product.

-

Reaction Conditions: Reactions are typically carried out in aprotic solvents to prevent quenching of the nucleophile. Temperature control is often crucial to manage the reactivity and prevent side reactions.

-

Self-Validation: The formation of the alcohol product can be readily confirmed by spectroscopic methods. The disappearance of the aldehyde proton signal in the ¹H NMR spectrum and the appearance of a new signal for the hydroxyl proton and the proton on the newly formed stereocenter are key indicators. The C=O stretch in the IR spectrum will be replaced by a broad O-H stretch.

Schiff Base Formation: The Gateway to Diverse Functionality

The reaction of this compound with primary amines to form Schiff bases (imines) is a cornerstone of its synthetic utility.[7][8][9] These imines are valuable intermediates for the synthesis of a wide array of nitrogen-containing heterocycles and other complex molecules.

Proposed Mechanism:

-

Nucleophilic Attack of the Amine: The nitrogen atom of the primary amine acts as a nucleophile and attacks the carbonyl carbon of the aldehyde, forming a zwitterionic tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, yielding a neutral carbinolamine intermediate. This step is often reversible.

-

Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst (or another molecule of the amine acting as a base), forming a good leaving group (water).

-

Elimination of Water: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a protonated imine (iminium ion).

-

Deprotonation: A base (such as water or another amine molecule) removes a proton from the nitrogen atom to give the final, neutral Schiff base.

Caption: Stepwise mechanism for the formation of a Schiff base.

Experimental Protocol: General Procedure for Schiff Base Synthesis

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or toluene).

-

Addition of Amine: Add the primary amine (1-1.2 equivalents) to the solution.

-

Catalysis (Optional): A catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate the reaction.

-